

N-beta-Naphthyl-3-phenylpropenamide CAS number and structure

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Compound of Interest

Compound Name: *N-beta-Naphthyl-3-phenylpropenamide*

Cat. No.: *B11850367*

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Technical Guide: N-beta-Naphthyl-3-phenylpropenamide

Executive Summary

This document provides a detailed technical overview of **N-beta-Naphthyl-3-phenylpropenamide**, also known as N-(naphthalen-2-yl)cinnamamide. Due to the limited availability of data for this specific molecule in public databases, this guide synthesizes information from analogous compounds, particularly from the N-arylcinnamamide class. The guide covers the compound's structure, a representative synthetic protocol, and discusses potential biological activities based on published research of structurally related molecules. All information is presented to support research and drug development activities.

Compound Identification and Structure

N-beta-Naphthyl-3-phenylpropenamide is an organic compound belonging to the cinnamamide family. It is structurally characterized by a naphthalen-2-yl group attached to the nitrogen atom of a cinnamamide backbone.

Systematic Name: N-(naphthalen-2-yl)-3-phenylpropenamide Common Name: N-(2-naphthyl)cinnamamide Molecular Formula: $C_{19}H_{15}NO$ Molecular Weight: 273.33 g/mol

While a specific CAS Registry Number for this compound is not readily found in major chemical databases, its existence is confirmed through chemical supplier catalogs.^[1] Its molecular formula $C_{19}H_{15}NO$ is shared by other isomers, such as N,N-Diphenylbenzamide.^[2]

Chemical Structure:

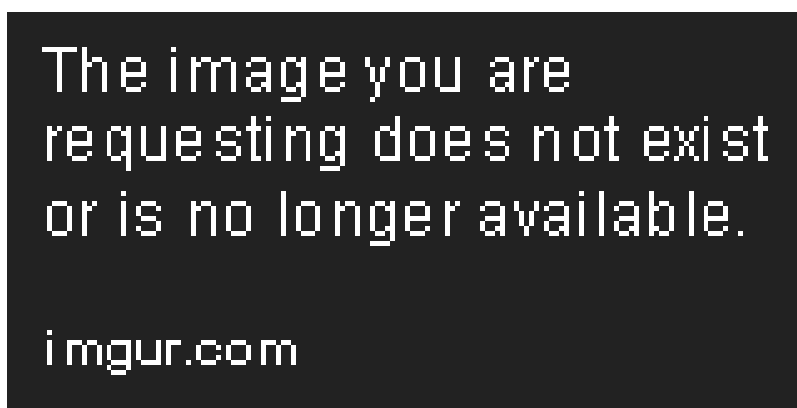


Figure 1: Chemical structure of *N*-beta-Naphthyl-3-phenylpropenamide.

Experimental Protocols: Synthesis

A general and robust method for the synthesis of N-arylcinnaamides involves the acylation of an amine with cinnamoyl chloride. The following protocol is adapted from established procedures for analogous compounds and is expected to yield the target molecule.^{[3][4]}

Reaction Scheme: $(C_6H_5)CH=CHCOCl + C_{10}H_7NH_2 \rightarrow (C_6H_5)CH=CHCONH(C_{10}H_7) + HCl$
Cinnamoyl Chloride + 2-Naphthylamine \rightarrow N-(2-naphthyl)cinnamamide + Hydrochloric Acid

Materials and Reagents

- Cinnamoyl chloride (1.0 eq)
- 2-Naphthylamine (beta-Naphthylamine) (1.0 eq)
- Triethylamine (TEA) or Pyridine (2.0 eq, as base)
- Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (solvent)
- 3N Hydrochloric Acid (for workup)
- Saturated Sodium Bicarbonate solution (for work-up)

- Brine (for work-up)
- Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
- Ethyl Acetate (for extraction)
- Hexanes (for chromatography)

Procedure

- **Reaction Setup:** A solution of 2-naphthylamine (1.0 eq) and triethylamine (2.0 eq) is prepared in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature.
- **Addition of Acylating Agent:** Cinnamoyl chloride (1.0 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the stirred amine solution.
- **Reaction:** The reaction mixture is stirred at room temperature for 3-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 3N HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
- **Purification:** The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(naphthalen-2-yl)cinnamamide.

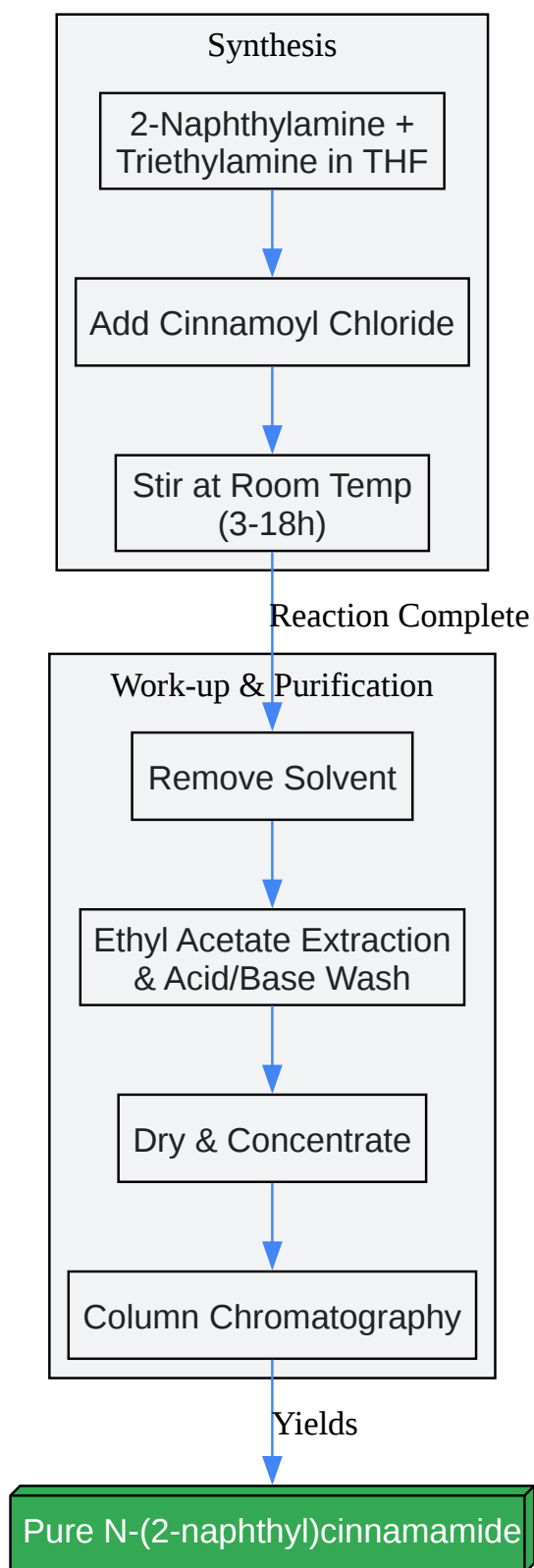
Characterization

The final product's identity and purity should be confirmed using standard analytical techniques:

- **NMR Spectroscopy (^1H and ^{13}C):** To confirm the chemical structure and connectivity.

- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.
- Melting Point Analysis: To assess purity.

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.



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Workflow for the synthesis of N-(2-naphthyl)cinnamamide.

Potential Biological Activities and Signaling Pathways

While specific biological data for N-(naphthalen-2-yl)cinnamamide is scarce, the broader class of N-arylcinnamamides has been investigated for various therapeutic properties.^{[5][6]} Cinnamic acid and its derivatives are known for a wide spectrum of biological effects, including antimicrobial, anticancer, antioxidant, and anti-inflammatory activities.^{[5][7]}

Antimicrobial Activity

Numerous studies have demonstrated that N-arylcinnamamides exhibit significant activity against various pathogens, including bacteria, mycobacteria, and fungi.

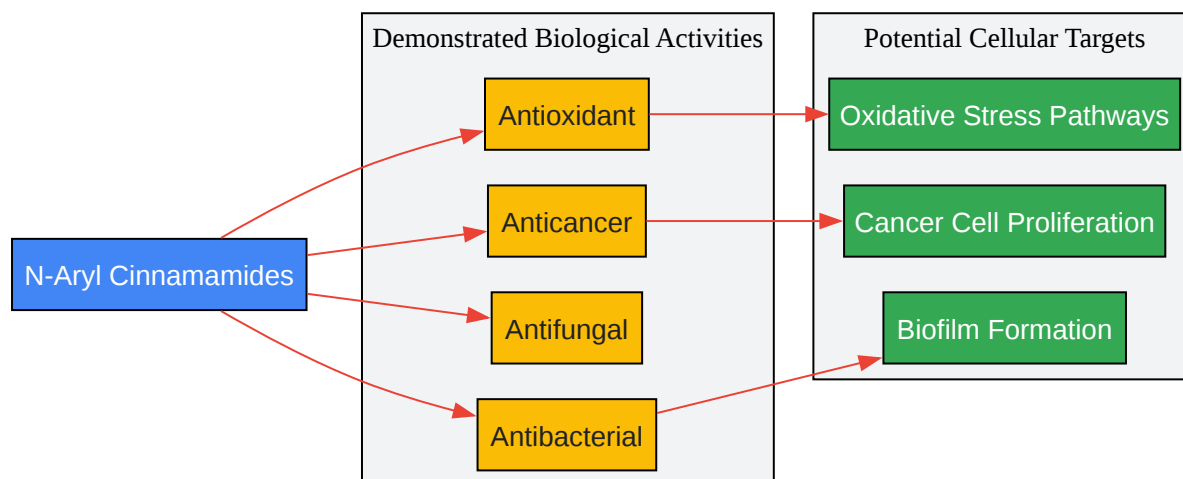
- **Antibacterial:** Certain substituted N-arylcinnamamides have shown potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).^{[5][6]}
- **Antitubercular:** Activity against *Mycobacterium tuberculosis* has also been reported for some analogues.^[5]

The mechanism of action is often multifaceted, but for some related compounds, it involves the disruption of bacterial cell processes and inhibition of biofilm formation.^[5]

Anticancer Activity

Cinnamamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.^[7] For instance, certain N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide derivatives demonstrated notable activity against HeLa (cervical), SKOV-3 (ovarian), and MCF-7 (breast) cancer cells, with IC₅₀ values below 10 µg/mL for the most active compounds.^[7] The proposed mechanisms often involve the induction of apoptosis or inhibition of key cellular pathways necessary for cancer cell proliferation.

The diagram below illustrates a generalized logical pathway from compound class to potential therapeutic application based on published data for related molecules.



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Potential therapeutic pathways for N-aryl cinnamamides.

Quantitative Data Summary

As specific experimental data for **N-beta-Naphthyl-3-phenylpropenamide** is not available in the cited literature, the following table presents data for representative N-aryl cinnamamide analogues to provide a comparative context for potential activity.

Compound/ Analogue	Activity Type	Target Organism/C ell Line	Measureme nt	Value	Reference
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylpropenamide	Antistaphylococcal	S. aureus (MRSA)	MIC	22.27 μ M	[5]
(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide	Antitubercular	M. tuberculosis H37Ra	MIC	27.38 μ M	[5]
N-[(4-chloro...)-sulfonyl]cinnamamide (cpd 16d)	Anticancer	HeLa, SKOV-3, MCF-7	IC ₅₀	< 10 μ g/mL	[7]
N-[(4-chloro...)-sulfonyl]cinnamamide (cpd 16f)	Anticancer	HeLa, SKOV-3, MCF-7	IC ₅₀	> 60 μ g/mL	[7]

Conclusion

N-beta-Naphthyl-3-phenylpropenamide is a well-defined chemical entity whose synthesis is achievable through standard organic chemistry techniques. While direct biological and quantitative data are lacking, the extensive research on the N-arylcinnamamide class suggests that it holds potential as a scaffold for developing new therapeutic agents, particularly in the antimicrobial and anticancer fields. Further research is warranted to synthesize, characterize, and evaluate this specific compound to determine its pharmacological profile.

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